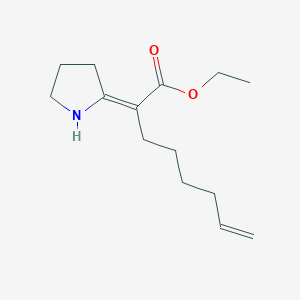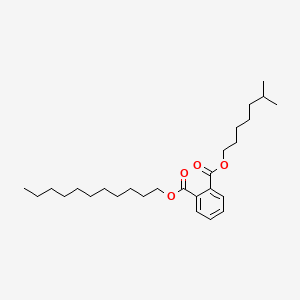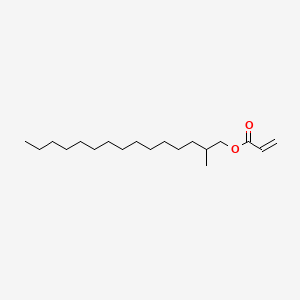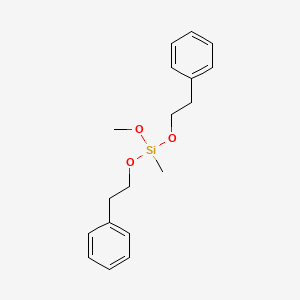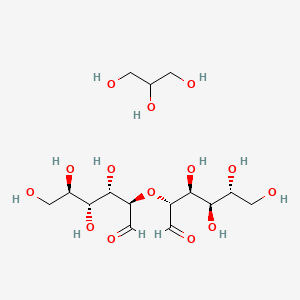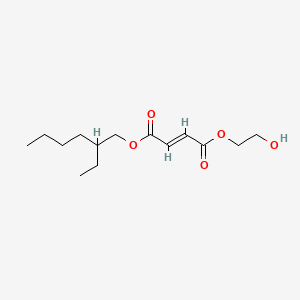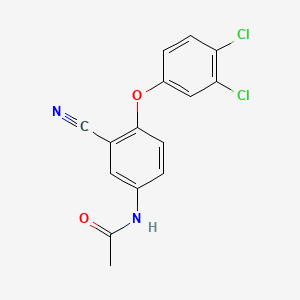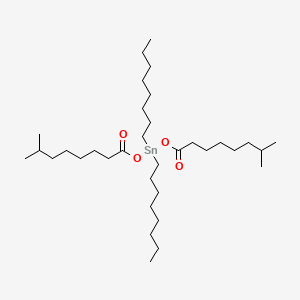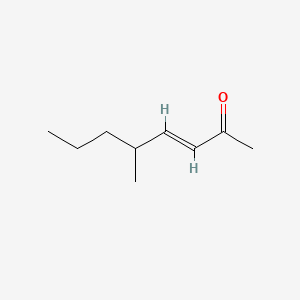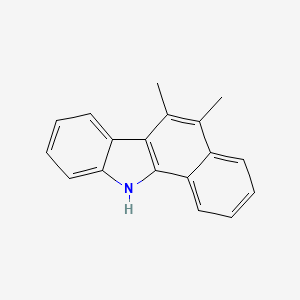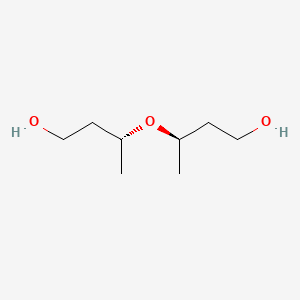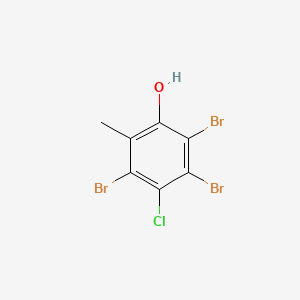
Sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) is a complex compound with the molecular formula C₁₂H₁₉NaO₁₆Zr and a molecular weight of 533.483 g/mol . . This compound is notable for its unique structure, which includes sodium, zirconium, and lactate components.
Métodos De Preparación
The synthesis of sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) typically involves the reaction of zirconium salts with sodium lactate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired complex. Industrial production methods may involve large-scale reactors and precise control of temperature and pH to optimize yield and purity .
Análisis De Reacciones Químicas
Sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zirconium oxides and other by-products.
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen or hydrides, resulting in the formation of zirconium metal or lower oxidation state zirconium compounds.
Substitution: The lactate groups in the compound can be substituted with other ligands, depending on the reaction conditions and reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of zirconium-based materials and catalysts.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and imaging agents.
Mecanismo De Acción
The mechanism of action of sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) involves its interaction with molecular targets and pathways. The lactate groups in the compound can chelate metal ions, enhancing the stability and solubility of zirconium in various environments. This chelation process is crucial for its effectiveness in applications such as catalysis and material synthesis .
Comparación Con Compuestos Similares
Sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) can be compared with other zirconium complexes, such as:
Zirconium acetate: Similar in its use as a precursor for zirconium-based materials but differs in its ligand structure.
Zirconium citrate: Used in similar applications but has different solubility and stability properties.
Zirconium oxalate: Another zirconium complex with distinct chemical properties and applications.
The uniqueness of sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) lies in its specific combination of sodium, lactate, and zirconium, which imparts unique chemical and physical properties that are valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H19NaO16Zr |
|---|---|
Peso molecular |
533.48 g/mol |
Nombre IUPAC |
sodium;2,2-dihydroxypropanoate;2-hydroxy-2-oxidopropanoate;zirconium(4+) |
InChI |
InChI=1S/3C3H6O4.C3H5O4.Na.Zr/c4*1-3(6,7)2(4)5;;/h3*6-7H,1H3,(H,4,5);6H,1H3,(H,4,5);;/q;;;-1;+1;+4/p-4 |
Clave InChI |
LDVMADPEIMWAJF-UHFFFAOYSA-J |
SMILES canónico |
CC(C(=O)[O-])(O)O.CC(C(=O)[O-])(O)O.CC(C(=O)[O-])(O)O.CC(C(=O)[O-])(O)[O-].[Na+].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


